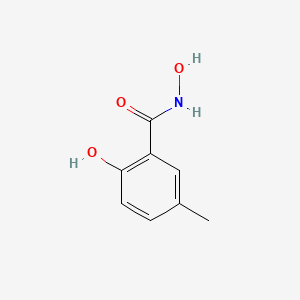

N,2-dihydroxy-5-methylbenzamide

描述

Contextualization of N,2-dihydroxy-5-methylbenzamide as a Hydroxylated Benzamide (B126) Scaffold

The structure of this compound features a benzamide core with two hydroxyl groups and one methyl group. One hydroxyl group is attached to the amide nitrogen (N-hydroxy), and the other is at the second position (ortho-position) of the benzene (B151609) ring, with a methyl group at the fifth position (meta-position). This specific arrangement of functional groups defines it as a hydroxylated and alkylated benzamide.

The presence of hydroxyl groups on the benzamide scaffold is of particular interest in medicinal chemistry. Hydroxylation can significantly influence a molecule's physicochemical properties, such as its solubility, polarity, and ability to form hydrogen bonds. These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For instance, the introduction of hydroxyl groups can facilitate interactions with specific amino acid residues in protein binding sites, leading to enhanced potency and selectivity.

Overview of the Significance of Benzamide Pharmacophores in Contemporary Medicinal Chemistry

The benzamide moiety is a well-established pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. Benzamide and its derivatives are integral to a wide array of therapeutic agents with diverse biological activities. researchgate.netnih.gov These include applications as antimicrobial, analgesic, anticancer, and antipsychotic drugs. researchgate.net

The versatility of the benzamide scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules like enzymes and receptors. This has made it a privileged structure in drug design, with numerous approved drugs containing this core.

Table 1: Examples of Medicinally Important Benzamide Derivatives

| Compound Name | Therapeutic Class | Key Structural Features |

| Remoxipride | Antipsychotic | Salicylamide (2-hydroxybenzamide) derivative |

| Moclobemide | Antidepressant (MAOI) | Morpholine-containing benzamide |

| Entinostat | Anticancer (HDAC inhibitor) | Pyridine-containing benzamide |

| Metoclopramide | Antiemetic & Prokinetic | Substituted aminobenzamide |

This table is for illustrative purposes and the compounds listed are not structurally identical to this compound but demonstrate the broad applicability of the benzamide scaffold.

Current Research Landscape Pertaining to Hydroxylated and Alkylated Benzamide Analogues

The current research landscape indicates a strong and ongoing interest in the development of hydroxylated and alkylated benzamide analogues for various therapeutic applications. Scientists are actively exploring how the position and number of hydroxyl and alkyl groups on the benzamide scaffold affect biological activity.

Research into hydroxylated benzamides has yielded promising results. For example, certain 2-hydroxy-N-phenylbenzamides have been identified as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov Additionally, the combination of a benzamide scaffold with other pharmacophores, such as hydroxypyridinones, has led to the discovery of multi-targeting agents for the potential treatment of Alzheimer's disease. nih.gov

Similarly, the alkylation of benzamides is a key strategy in medicinal chemistry. The addition of alkyl groups can modulate the lipophilicity of a compound, which can affect its ability to cross cell membranes and its metabolic stability. Studies on 3,4,5-trihydroxy-N-alkyl-benzamides, derived from gallic acid, have investigated their anticancer effects, with the length of the alkyl chain influencing the potency. ui.ac.id Furthermore, cooperative catalysis methods are being developed for the selective alkylation of benzamides, highlighting the continued importance of creating novel analogues. acs.org

The specific combination of N-hydroxylation, 2-hydroxylation, and 5-methylation in this compound suggests a compound designed to leverage the established benefits of these functional groups. While direct research on this exact molecule is not widely published, the extensive body of work on related structures provides a solid foundation for understanding its potential significance and for guiding future investigations into its biological properties.

Structure

3D Structure

属性

IUPAC Name |

N,2-dihydroxy-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-2-3-7(10)6(4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRRKBZDRLEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381869 | |

| Record name | N,2-dihydroxy-5-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61799-77-7 | |

| Record name | N,2-dihydroxy-5-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Conformation, and Intermolecular Interactions of Benzamide Scaffolds

Crystallographic Analysis of Benzamide (B126) Derivatives

Crystallographic studies of benzamide derivatives provide a foundational understanding of their three-dimensional structure. For the related compound, N-(2-hydroxy-5-methylphenyl)benzamide, X-ray diffraction analysis has been instrumental in defining its molecular geometry. nih.gov

Elucidation of Amide Moiety Planarity and Dihedral Angles

The central amide group in benzamide derivatives is a key structural feature. In N-(2-hydroxy-5-methylphenyl)benzamide, the C8—N1-C7(=O1)—C1 amide moiety is nearly planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.0291 Å. nih.gov This planarity is a common characteristic of the amide bond due to resonance.

The orientation of the phenyl rings relative to this central amide plane is defined by dihedral angles. For N-(2-hydroxy-5-methylphenyl)benzamide, the amide plane forms dihedral angles of 5.63 (6)° with the C1-C6 phenyl ring and 10.20 (5)° with the C8-C13 hydroxyphenyl ring. nih.gov In a series of fluorinated N-(2-hydroxy-5-methylphenyl)benzamide isomers, these angles vary depending on the position of the fluorine atom. For the ortho-fluoro isomer, the dihedral angles are 4.76(9)° and 6.12(8)°, while for the meta-fluoro isomer, they are 1.651(1)° and 5.491(9)°. mdpi.com The para-fluoro isomer exhibits a significant conformational difference, with dihedral angles of 26.28(16)° and 70.28(9)°. mdpi.com

| Compound | Amide Plane to Phenyl Ring (°) | Amide Plane to Hydroxyphenyl Ring (°) |

|---|---|---|

| N-(2-hydroxy-5-methylphenyl)benzamide | 5.63 (6) | 10.20 (5) |

| o-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | 4.76 (9) | 6.12 (8) |

| m-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | 1.651 (1) | 5.491 (9) |

| p-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | 26.28 (16) | 70.28 (9) |

Analysis of Intermolecular Hydrogen Bonds and Supramolecular Architectures

Beyond the individual molecule, intermolecular hydrogen bonds dictate how molecules arrange themselves in the crystal lattice, leading to the formation of complex supramolecular structures. rsc.orgtue.nl In the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by strong O—H···O hydrogen bonds, creating C(7) chains along the researchgate.net direction. nih.govresearchgate.net These chains are further stabilized by weaker C—H···O interactions, which, in conjunction with the O—H···O bonds, form R2(7) loops. nih.govresearchgate.net Additionally, very weak N—H···O interactions connect the molecules into inversion dimers. nih.govresearchgate.net This intricate network of hydrogen bonds is fundamental to the stability of the crystal packing.

Conformational Analysis and Flexibility of Hydroxylated Benzamide Derivatives

The presence of hydroxyl groups and other substituents on the benzamide scaffold introduces a degree of conformational flexibility. The rotation around single bonds, such as the Caryl–Calkyl bond, can lead to different stable conformations. mdpi.comarxiv.org For example, the introduction of a fluorine atom to the phenyl ring of N-(2-hydroxy-5-methylphenyl)benzamide leads to significant conformational variations. mdpi.comarxiv.org Computational methods, such as density functional theory (DFT), can be used to model these conformational landscapes and calculate the potential energy as a function of specific dihedral angles. mdpi.com The interplay between intramolecular hydrogen bonding and steric effects from substituents dictates the preferred conformation in solution and in the solid state. mdpi.comarxiv.org

Spectroscopic Characterization for Structural Elucidation of Benzamide Compounds (e.g., NMR, FTIR, Mass Spectrometry)

A suite of spectroscopic techniques is employed to confirm the structure of benzamide derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure in solution. rsc.org 1H NMR spectra of benzamide derivatives show characteristic signals for the amide proton (N-H), aromatic protons, and any alkyl substituents. chemicalbook.comspectrabase.comrsc.org For instance, in N-methylbenzamide, the methyl protons appear as a distinct signal. spectrabase.com The chemical shifts and coupling patterns in 1H and 13C NMR provide detailed information about the connectivity and chemical environment of each atom. mdpi.com In some cases, hindered rotation around the C(O)-N bond can lead to the observation of non-equivalent amide protons in the 1H NMR spectrum. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. rsc.orguni.lu In N-(2-hydroxy-5-methylphenyl)benzamide, the FTIR spectrum shows characteristic absorption bands for the amide N-H stretch at 3395 cm⁻¹, the hydroxyl O-H stretch at 3073 cm⁻¹, and the amide C=O stretch at 1643 cm⁻¹. nih.gov The positions of these bands can be influenced by hydrogen bonding.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For 2,5-dihydroxy-N-methylbenzamide, the predicted monoisotopic mass is 167.05824 Da. The mass spectrum would show a molecular ion peak corresponding to this mass, along with fragment ions that provide further structural information.

| Technique | Compound | Key Observations |

|---|---|---|

| FTIR | N-(2-hydroxy-5-methylphenyl)benzamide | N-H stretch: 3395 cm⁻¹, O-H stretch: 3073 cm⁻¹, C=O stretch: 1643 cm⁻¹ |

| MS | 2,5-dihydroxy-N-methylbenzamide | Predicted Monoisotopic Mass: 167.05824 Da |

Pharmacological Spectrum and Biological Targets of Benzamide Derivatives with Potential Relevance to N,2 Dihydroxy 5 Methylbenzamide

Enzyme Modulation and Inhibition Studies

The benzamide (B126) scaffold is a versatile pharmacophore that has been successfully utilized in the design of numerous enzyme inhibitors. These compounds have demonstrated the ability to interact with a variety of enzyme active sites, leading to the modulation of their catalytic activity. The following sections detail the inhibitory effects of benzamide derivatives on several key enzyme classes.

Kinase Inhibition (e.g., eEF2K, FAK kinase)

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Benzamide derivatives have emerged as promising kinase inhibitors.

Eukaryotic elongation factor 2 kinase (eEF2K), an atypical α-kinase, is highly expressed in many tumor tissues, making it a viable target for cancer therapy. bohrium.comnih.gov Inhibition of eEF2K can selectively kill cancer cells without harming normal cells. bohrium.com A series of benzamide tryptamine (B22526) derivatives have been designed and synthesized as novel eEF2K inhibitors. bohrium.comnih.gov One particular derivative, compound 5j, demonstrated significant anti-proliferative activity against human leukemia cell lines with IC50 values ranging from 1.63 to 3.54 μM. bohrium.comnih.gov This compound was shown to down-regulate the phosphorylation of eEF2, arrest the cell cycle in the G0/G1 phase, and induce apoptosis in cancer cells. bohrium.comnih.gov

The unique active site of α-kinases like eEF2K makes them resistant to conventional protein kinase inhibitors such as staurosporine. nih.gov This has driven the development of specific inhibitors, including those with coumarin (B35378) and benzamide scaffolds, which have shown high efficacy in inhibiting eEF2K activity. chemrxiv.org

Protease Inhibition (e.g., BACE-1, HIV-1 Integrase)

Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycle of many pathogens, including the Human Immunodeficiency Virus (HIV).

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome. nih.gov Inhibiting this enzyme is a critical strategy in antiretroviral therapy. nih.gov Naphthyridine carboxamides, which are structurally related to benzamides, have been developed as potent HIV-1 integrase inhibitors. nih.gov One such inhibitor, L-870,810, was the first of its kind to demonstrate a reduction in viral load in HIV-1 infected patients, although its development was halted due to toxicity. nih.gov

HIV-1 protease is another crucial target for anti-HIV drug development. researchgate.net It is responsible for the maturation of viral particles. researchgate.net While specific benzamide inhibitors of HIV-1 protease are less commonly highlighted, the principles of structure-assisted drug design that led to successful protease inhibitors could be applied to benzamide derivatives. researchgate.net Some HIV protease inhibitors have been observed to affect the clearance of amyloid-β peptide, which is implicated in Alzheimer's disease, suggesting a broader biological impact of these compounds.

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, including bone metabolism. bohrium.com Their inhibition can be a therapeutic strategy for certain diseases.

Novel bi-heterocyclic benzamides have been synthesized and identified as potent inhibitors of alkaline phosphatase. bohrium.comnih.gov In one study, a series of these compounds (8a-k) were evaluated, with compound 8b exhibiting non-competitive inhibition with an inhibition constant (Ki) of 1.15 μM. bohrium.comnih.gov Another study on thiazol-2-ylidene-benzamide derivatives also demonstrated significant inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), with one compound showing an IC50 value of 0.079 ± 0.002 µM. researchgate.net These findings suggest that benzamide derivatives could be developed as agents for conditions associated with abnormal alkaline phosphatase activity. bohrium.comresearchgate.net

| Compound Class | Target Enzyme | Key Findings |

| Bi-heterocyclic benzamides | Alkaline Phosphatase | Potent inhibitors, with one compound showing non-competitive inhibition (Ki = 1.15 μM). bohrium.comnih.gov |

| Thiazol-2-ylidene-benzamides | h-TNAP | Significant inhibition with IC50 values in the nanomolar range. researchgate.net |

| Pyrazolo-oxothiazolidine derivatives | Alkaline Phosphatase | Strong inhibitory activity, with one compound being 116-fold more active than the standard. researchgate.net |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Inhibitors of this enzyme are used to manage post-meal blood sugar levels in diabetic patients. mdpi.com

Several studies have highlighted the potential of benzamide derivatives as α-glucosidase inhibitors. New derivatives with a benzimidazole-indole-amide scaffold have shown more potent α-glucosidase inhibitory activity than the standard drug, acarbose (B1664774). nih.gov The most potent compound in this series was a 3-methylphenyl derivative (6i). nih.gov Similarly, newly synthesized benzimidazole (B57391) hydrazone derivatives also exhibited significant α-glucosidase inhibitory activity. nih.gov Another study on benzotriazinone carboxamides identified two compounds (14k and 14l) as strong inhibitors, with IC50 values of 27.13 ± 0.12 and 32.14 ± 0.11 μM, respectively, which are better than that of acarbose. mdpi.com

| Compound Series | Target Enzyme | Most Potent Compound | IC50 Value |

| Benzimidazole-indole-amide derivatives | α-glucosidase | 3-methylphenyl derivative (6i) nih.gov | More potent than acarbose nih.gov |

| Benzotriazinone carboxamides | α-glucosidase | Compound 14k mdpi.com | 27.13 ± 0.12 μM mdpi.com |

| Benzimidazole hydrazone derivatives | α-glucosidase | - | 8.40 ± 0.76 to 179.71 ± 1.11 μM nih.gov |

Mycobacterial Salicylate (B1505791) Synthase (MbtI) Inhibition

Mycobacterium tuberculosis, the bacterium that causes tuberculosis, relies on iron-chelating molecules called mycobactins for its survival. nih.gov The biosynthesis of mycobactins is initiated by the enzyme salicylate synthase (MbtI), which is absent in humans, making it an attractive target for new antitubercular drugs. nih.govmdpi.com

High-throughput screening has identified several classes of compounds that inhibit MbtI, including benzisothiazolones, diarylsulfones, and benzimidazole-2-thiones. nih.govnih.gov Further research led to the discovery of furan-based carboxylic acid derivatives as potent MbtI inhibitors. mdpi.commdpi.com One such compound, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV), showed a competitive inhibition mechanism with a Ki value of 9.2 ± 0.7 μM and promising antimycobacterial activity. mdpi.com Another furan (B31954) derivative, compound 1a, emerged as the most potent MbtI inhibitor reported to date with a Ki of 5.3 µM. unipi.it

Deubiquitinase Inhibition (e.g., USP7)

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, thereby regulating their degradation and function. Ubiquitin-specific protease 7 (USP7) is a DUB that has been implicated in the progression of certain cancers and other diseases.

Recent advancements have led to the development of deubiquitinase-targeting chimeras (DUBTACs), which can stabilize proteins of interest. nih.gov While initial DUBTACs utilized the OTUB1 deubiquitinase, new research has shown that USP7 can also be harnessed for this purpose. nih.gov Small molecule therapeutics that are potent inhibitors of USP7 activity have been developed, highlighting the potential for targeting this enzyme in various diseases. google.com Although specific benzamide inhibitors of USP7 are not detailed in the provided context, the development of small molecule inhibitors for this enzyme class opens up possibilities for designing benzamide-based compounds with similar activity.

Receptor and Ion Channel Modulation

Benzamide derivatives also exhibit modulatory effects on various receptors and ion channels, indicating their potential to influence neuronal excitability and signaling pathways.

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials. nih.govresearchgate.net Certain benzamide derivatives have been identified as modulators of the Nav1.1 isoform, which is predominantly expressed in fast-spiking interneurons. nih.govresearchgate.net

A study on 2-methylbenzamide (B88809) derivatives revealed their ability to modulate Nav1.1 channels. nih.gov Specifically, N,N'-(1,3-phenylene)bis(2-methylbenzamide) (compound 3a) was found to increase the activity of Nav1.1 channels, suggesting its potential as a small molecule activator for treating central nervous system diseases. nih.govresearchgate.net

Voltage-gated potassium channels of the Kv7 family (also known as KCNQ channels) are key regulators of neuronal excitability. plos.org Modulation of these channels is a therapeutic target for conditions like epilepsy. plos.org

Benzamide derivatives have been shown to modulate Kv7 channels. frontiersin.org For example, the benzamide derivative ICA-27242 is a selective opener of Kv7.2/7.3 channels. nih.gov Another study found that converting the carboxylate of certain diphenylamine (B1679370) derivatives (which modulate Kv7 channels) into an amide preserved the M-channel modulating activity while abolishing COX-inhibition. nih.gov

Sigma receptors, including the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in various cellular functions and are overexpressed in some tumors. nih.govacs.org Benzamide derivatives have been developed as ligands for these receptors.

A series of novel benzamide-derived compounds have shown high affinity for the σ1 receptor (S1R), with some exhibiting excellent selectivity over the σ2 receptor (S2R). nih.gov For example, compounds with Cl, CN, or NO2 groups at the 4-position of the benzamide scaffold displayed Ki values for S1R in the range of 1.2-3.6 nM. nih.gov Other research has focused on developing dual-targeting radioligands, with one benzamide derivative showing high affinity for both σ1 (Ki = 6.3 nM) and σ2 (Ki = 10.2 nM) receptors. nih.govacs.org

| Benzamide Derivative | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Compound 7i, w, y | Sigma-1 (σ1) | 1.2-3.6 nM | nih.gov |

| Ligand 3a | Sigma-1 (σ1) | 6.3 nM | nih.govacs.org |

| Ligand 3a | Sigma-2 (σ2) | 10.2 nM | nih.govacs.org |

| Compound 4b (AD186) | Sigma-1 (σ1) | 2.7 nM | acs.org |

| Compound 4b (AD186) | Sigma-2 (σ2) | 27 nM | acs.org |

G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor implicated in various inflammatory and fibrotic diseases. acs.orgresearchgate.net The development of GPR84 antagonists is an active area of research.

While direct data on N,2-dihydroxy-5-methylbenzamide is not available, research on other complex molecules has identified potent GPR84 antagonists. For instance, a triazine derivative was identified as a high-affinity competitive antagonist of human GPR84. semanticscholar.org Subsequent structure-activity relationship studies led to the development of analogues with improved drug-like properties. acs.org Another study identified BINOL phosphate (B84403) (BINOP) derivatives as a novel class of GPR84 antagonists, with one compound, 15S, showing low nanomolar potency and high selectivity. bohrium.com

Broad Biological Activities of Benzamide Analogues

The benzamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The potential of this compound, also known as 5-methyl-salicylhydroxamic acid, can be inferred from the extensive research conducted on its structural analogues. These activities span from combating microbial infections and cancer to mitigating inflammation and neurological seizures.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Benzamide and salicylhydroxamic acid derivatives have demonstrated significant potential as antimicrobial agents. Salicylhydroxamic acid (SHAM), a close structural relative of this compound, is a well-established inhibitor of urease, an enzyme crucial for the survival of various bacteria, and is utilized in the management of urinary tract infections. wikipedia.org Its mechanism involves competitive inhibition, disrupting the metabolic processes of the bacteria. wikipedia.org Furthermore, SHAM has shown trypanocidal activity, indicating its potential against parasitic infections. wikipedia.org It achieves this by inhibiting the alternative oxidase (AOX) pathway, which is the sole electron transport pathway in Trypanosoma brucei, the causative agent of African Sleeping Sickness, thereby halting its oxygen consumption. wikipedia.org

The antimicrobial spectrum of salicylhydroxamic acid derivatives extends to antifungal activity. Studies have shown that SHAM can significantly inhibit the mycelial growth and conidial germination of various fungi. mdpi.com For instance, it has demonstrated efficacy against the rice false smut fungus, Ustilaginoidea virens. mdpi.com The antimicrobial action of certain salicylaldehydes, which share structural similarities, has been linked to the broadening of the NMR signal of the hydroxyl proton, suggesting that proton exchange processes may be involved in their mechanism of action. nih.gov

While direct antiviral studies on this compound are not available, the broad antimicrobial profile of its parent structures suggests that this is a plausible area for future investigation.

Anticancer and Antitumor Potential

The fight against cancer is a primary focus of research into benzamide and hydroxamic acid derivatives. Hydroxamic acids, as a class, are recognized as histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them promising anticancer agents. nih.gov

Although specific in vitro studies on this compound are limited, research on closely related compounds provides valuable insights. A study on newly synthesized amino benzohydroxamic acid derivatives, including a 3-amino-5-methyl benzohydroxamic acid, investigated their effects on lung (A549) and cervical (HeLa) cancer cells. nih.gov The results indicated that certain derivatives were effective in inducing necrosis in these cancer cell lines. nih.gov For example, the 3-amino-5-methyl benzohydroxamic acid derivative showed an IC₅₀ value of 0.78 mM on A549 cells and 0.25 mM on HeLa cells. nih.gov

Salicylanilide derivatives have also been evaluated for their in vitro activity against human glioblastoma (U87) cells, demonstrating that these compounds can significantly decrease the viability of glioma cells. nih.gov The anticancer activity of some of these derivatives was associated with the activation of autophagy. nih.gov

The following table summarizes the in vitro anticancer activity of some benzamide and hydroxamic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Observed Effect | IC₅₀ Value | Reference |

| 3-amino-5-methyl benzohydroxamic acid | A549 (Lung) | Necrosis induction, GR and TRXR1 activity suppression | 0.78 mM | nih.gov |

| 3-amino-5-methyl benzohydroxamic acid | HeLa (Cervical) | Necrosis induction, GR and TRXR1 activity suppression | 0.25 mM | nih.gov |

| Salicylanilide Derivatives | U87 (Glioblastoma) | Decreased cell viability, Autophagy activation | Not specified | nih.gov |

The anticancer effects of benzamide analogues are often rooted in their ability to modulate the expression of genes critical for tumor growth and survival. While direct evidence for this compound is not available, the broader class of hydroxamic acids, as HDAC inhibitors, is known to alter gene expression. nih.gov For instance, the DNA methyltransferase inhibitor 5-azacytidine (B1684299) has been shown to modulate the expression of genes involved in epigenetic regulation and apoptosis in malignant haematopoietic cell lines. nih.gov It can lead to the re-expression of tumor suppressor genes like p15. nih.gov In plant models, 5-azacytidine has been observed to cause overexpression of genes like AaPAL, leading to increased production of secondary metabolites with potential therapeutic value. nih.gov These findings suggest that this compound, as a hydroxamic acid derivative, could potentially influence the expression of oncogenes and tumor suppressor genes, a hypothesis that warrants further investigation.

Anti-inflammatory and Analgesic Properties

The structural similarity of this compound to salicylic (B10762653) acid, the parent compound of aspirin, strongly suggests potential anti-inflammatory and analgesic properties. When administered orally, salicylhydroxamic acid is metabolized to salicylamide, a compound known for its analgesic, antipyretic, and anti-inflammatory effects. wikipedia.org

Salicylic acid and its derivatives are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, although salicylic acid itself is a weak inhibitor. nih.gov More recent research points to additional pathways, such as antioxidant activity. nih.gov Gentisic acid and its derivatives, which are also salicylate derivatives, have shown significant radical scavenging capacity, suggesting that their anti-inflammatory action may involve single electron or hydrogen atom transfer. nih.gov Methyl salicylate glycosides isolated from Gaultheria yunnanensis have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6), nitric oxide (NO), and reactive oxygen species (ROS). nih.govnih.gov

Anticonvulsant Activity

The potential anticonvulsant activity of this compound is less directly supported by existing literature on its immediate structural class. However, the broader family of benzamide derivatives encompasses compounds with demonstrated anticonvulsant properties. For example, various derivatives of pyrrolidine-2,5-dione containing an amide linkage have shown activity in animal models of seizures, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govnih.gov Some of these compounds are believed to act by blocking sodium and/or calcium ion channels. nih.gov While this does not provide direct evidence for this compound, it highlights the potential for anticonvulsant activity within the wider benzamide chemical space.

Antidepressant Activity

Benzamide derivatives have garnered significant interest for their potential pharmacological activities, including their effects on the central nervous system. biomedpharmajournal.org Research has shown that certain benzamide and benzothiazole-benzamide derivatives exhibit notable antidepressant activities. biomedpharmajournal.orgresearchgate.net

In preclinical studies, several synthesized benzothiazole-benzamide compounds demonstrated promising antidepressant effects. biomedpharmajournal.org For instance, in forced swimming and tail suspension tests, which are common animal models for screening antidepressant-like activity, some of these derivatives significantly reduced the immobility time in mice. nih.govresearchgate.net This reduction in immobility is an indicator of potential antidepressant efficacy. nih.govresearchgate.net Specifically, compounds with certain substitutions on the benzothiazole (B30560) ring were found to be highly potent, with effects comparable to the standard antidepressant drug fluoxetine. biomedpharmajournal.org

The mechanism underlying the antidepressant-like effects of some benzazole derivatives is thought to involve the serotonergic system. nih.gov Studies have suggested the involvement of 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors. nih.gov Pre-treatment with antagonists for these serotonin (B10506) receptors was found to reverse the antidepressant-like effects of the tested compounds, supporting the hypothesis of a serotonergic mechanism. nih.gov Furthermore, these effects were determined to be specific, as the compounds did not alter the general locomotor activity of the mice. nih.gov

It is worth noting that the combination of benzothiazole and benzamide pharmacophores in a single molecule was a deliberate design strategy to leverage the known CNS activities of both moieties. biomedpharmajournal.orgnih.gov The encouraging results from these studies suggest that the benzamide scaffold is a valuable starting point for the development of new antidepressant agents. biomedpharmajournal.org

Antioxidant Activity

A number of benzamide derivatives have been synthesized and evaluated for their antioxidant properties. acs.orgnih.gov The antioxidant capacity of these compounds is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (ferric reducing antioxidant power) assay. acs.org

Research has shown that the presence and position of hydroxyl (-OH) and amino (-NH2) groups on the benzamide structure are crucial for its antioxidant activity. acs.org For example, a study on a series of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups found that a trihydroxy derivative exhibited the most promising antioxidative potential when compared to the standard antioxidant butylated hydroxytoluene (BHT). acs.org This highlights the importance of hydroxyl groups in radical scavenging.

The antioxidant mechanism of phenolic compounds, which are structurally related to hydroxybenzamides, involves donating a hydrogen atom from the hydroxyl group to free radicals, thereby neutralizing them. The presence of electron-donating groups on the aromatic ring can enhance this activity. acs.org

In one study, a new benzamide, 2-amino-3,4-dihydroxy-5-methoxybenzamide, was isolated from an endophytic Streptomyces species and its antioxidant activity was investigated. nih.gov Another study analyzed thymol-based benzamide derivatives, structurally similar to paracetamol, for their antioxidant activity. researchgate.net Molecular docking studies in this research suggested that these molecules could interact with heme oxygenase, an enzyme involved in the cellular response to oxidative stress. researchgate.net

Mechanistic Insights into Benzamide-Target Interactions

Direct Interaction with Biological Macromolecules (e.g., DNA, Enzymes)

Benzamide derivatives can exert their biological effects through direct interactions with essential macromolecules like DNA and enzymes. nih.govnih.gov These interactions are fundamental to their mechanisms of action, which can range from antimicrobial to anticancer activities.

Interaction with DNA:

Some benzamide derivatives have been identified as DNA binding agents. nih.gov The binding can occur in the minor groove of the DNA, particularly in AT-rich regions. nih.gov This interaction can lead to the displacement of essential proteins that bind to DNA, such as High Mobility Group (HMG)-box proteins, which are crucial for the function of kinetoplast DNA (kDNA) in some parasites. nih.gov The disruption of kDNA can ultimately lead to the death of the parasite. nih.gov

The mode of binding can vary. While some derivatives bind to the minor groove, others may intercalate between the DNA base pairs. nih.gov X-ray crystallography studies of a benzamide-ethyladenine complex have provided a model for DNA binding, showing a specific hydrogen bond between an amide hydrogen atom of the benzamide and the N-3 position of adenine (B156593). nih.gov Interestingly, the aromatic ring of the benzamide did not intercalate but was positioned nearly perpendicular to the planes of the stacked adenine molecules. nih.gov

Interaction with Enzymes:

Benzamide derivatives are also known to inhibit the activity of various enzymes. nih.gov One important target is the bacterial cell division protein FtsZ. nih.gov By binding to FtsZ, these compounds can inhibit bacterial cell division, leading to cell elongation, swelling, and eventual desegregation, which are characteristic signs of this mode of action. nih.gov

Another class of enzymes targeted by benzamide derivatives is the histone deacetylases (HDACs). researchgate.net Molecular docking simulations have shown that N-substituted benzamide derivatives can form hydrogen bonds, van der Waals bonds, and hydrophobic interactions with the active sites of HDAC2 and HDAC8. researchgate.net These interactions are crucial for the inhibitory activity of these compounds.

Furthermore, benzamides have been shown to inhibit poly(ADP-ribose) polymerase (PARP). nih.gov The inhibitory mechanism appears to be related to the DNA-binding properties of benzamide, as it binds to the DNA that acts as a coenzyme for PARP, rather than directly to the enzyme protein itself. nih.gov

Metal Ion Chelation Mechanisms in Enzyme Active Sites

The chelation of metal ions in the active sites of metalloenzymes is a significant mechanism through which some benzamide derivatives may exert their therapeutic effects. nih.gov Metalloenzymes are proteins that require metal ions as cofactors for their catalytic activity and are involved in a wide array of physiological and pathological processes. lifechemicals.com

Role of Metal Ions in Biological Systems:

Metal ions such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺), and manganese (Mn²⁺) are essential for the function of numerous enzymes. lifechemicals.comnih.gov For instance, zinc is a key component of carbonic anhydrases and histone deacetylases. lifechemicals.com Dysregulation of these metal ions has been implicated in various diseases, including Alzheimer's disease. nih.gov

Benzamide Derivatives as Metal Chelators:

Certain benzamide derivatives have been designed and investigated for their ability to chelate these metal ions. nih.gov This chelation can restore metal homeostasis and inhibit the activity of metalloenzymes that are overactive in a disease state. nih.gov For example, novel thiourea (B124793) and benzamide derivatives have been synthesized and shown to effectively chelate Fe(II), Cu(II), and Zn(II) ions. nih.gov

The chelation process involves the formation of multiple coordinate bonds between the chelating agent and the metal ion. mdpi.com The functional groups on the benzamide derivative play a critical role in this interaction. By binding to the metal ion in the enzyme's active site, the chelator can block the substrate from accessing the catalytic center, thereby inhibiting the enzyme's function. lifechemicals.com This strategy is being explored for the development of treatments for various conditions, including cancer and neurodegenerative diseases. nih.govlifechemicals.com

Elucidation of Electrostatic and Hydrophobic Contributions to Ligand Binding

The binding of a ligand, such as a benzamide derivative, to its biological target is governed by a combination of non-covalent interactions, primarily electrostatic and hydrophobic forces. nih.govnih.gov Understanding the relative contributions of these forces is crucial for rational drug design and for optimizing the affinity and specificity of a ligand for its target.

Electrostatic Interactions:

Hydrophobic Interactions:

The hydrophobic effect is another major driving force for ligand binding. harvard.edu It arises from the tendency of nonpolar surfaces to avoid contact with water. When a nonpolar ligand binds to a hydrophobic pocket on a protein, water molecules are displaced from these surfaces, leading to an increase in the entropy of the system, which is thermodynamically favorable. harvard.edu The contribution of hydrophobic interactions can be modulated by modifying the ligand structure, for instance, by adding hydrophobic groups. harvard.edu However, the relationship is not always straightforward, as the shape of the ligand and the specific nature of the hydrophobic pocket also play critical roles. harvard.edu For some hydrophobic ligands, the binding is primarily driven by van der Waals forces, with minimal contribution from electrostatic interactions. nih.gov

Balance of Forces:

Structure Activity Relationship Sar Studies and Advanced Computational Approaches for Benzamide Analogues

Key Structural Determinants for Biological Activity in Benzamide (B126) Systems

The biological profile of benzamide analogues is intricately modulated by the nature and position of substituents on the aromatic ring and the amide moiety. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its efficacy and selectivity.

The presence of hydroxyl (-OH) and methyl (-CH₃) groups on the benzamide scaffold, as seen in N,2-dihydroxy-5-methylbenzamide, plays a crucial role in modulating its pharmacological properties.

Hydroxyl Groups: The hydroxyl group, particularly at the ortho position (C2), can significantly influence a compound's activity through several mechanisms. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with receptor binding sites. This hydrogen-bonding capability can enhance the affinity and selectivity of the ligand for its target. For instance, studies on various benzamide derivatives have shown that the presence of a hydroxyl group can lead to improved biological activity. nih.govnih.gov In the context of this compound, the 2-hydroxyl group can form intramolecular hydrogen bonds with the amide oxygen, which can affect the conformation of the molecule and its interaction with biological targets.

Methyl Groups: The methyl group at the C5 position is a small, lipophilic substituent that can also impact biological activity. Its primary influence is often steric and electronic. The methyl group can enhance binding to hydrophobic pockets within a receptor and can also influence the electronic nature of the aromatic ring through its electron-donating inductive effect. The position of the methyl group is critical; for example, in a series of N-[[(3S)-l-benzylpyrrolidin-3-yl]- (2-thienyl) benzamides, the position of substituents on the benzamide ring was found to be a key determinant of affinity for human D4 and 5-HT2A receptors. mdpi.com

The interplay between the hydroxyl and methyl groups in this compound likely results in a unique pharmacological profile, where the hydroxyl group contributes to specific hydrogen bonding interactions and the methyl group fine-tunes the lipophilicity and steric interactions with the target protein.

The substitution pattern on the aromatic ring of benzamides is a critical determinant of their pharmacological profile. The nature, position, and number of substituents can profoundly affect a molecule's potency, selectivity, and pharmacokinetic properties.

For example, a study on 2-phenoxybenzamides revealed that the antiplasmodial activity was highly dependent on the substitution pattern of the anilino partial structure. mdpi.com Shifting a substituent from one position to another can significantly alter the biological response. For instance, a meta-substituted derivative showed only moderate activity, while its para-substituted counterpart displayed the highest activity among the tested compounds. mdpi.com

The electronic nature of the substituents also plays a vital role. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can alter the pKa of the molecule and influence its interaction with the target. Conversely, electron-donating groups, like methoxy (B1213986) groups, can also modulate activity. The following table illustrates the effect of different substituents on the activity of a series of benzamide derivatives.

| Compound | Substituent (R) | Activity (IC₅₀ in µM) |

| A | -H | 5.2 |

| B | -Cl | 2.1 |

| C | -CH₃ | 3.5 |

| D | -OCH₃ | 1.8 |

| E | -CF₃ | 0.9 |

This table is illustrative and compiled from general findings on benzamide derivatives to demonstrate the impact of aromatic ring substitutions.

The amide bond is a cornerstone of the benzamide structure and is crucial for its biological function. It acts as a rigidifying element and provides key hydrogen bonding features. Modifications to the amide moiety, including the substituents on the nitrogen atom, can have a profound impact on activity.

Replacing the amide bond with bioisosteres is a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties. nih.gov For instance, the amide can be replaced with groups such as 1,2,4-oxadiazoles, which can mimic the hydrogen bonding capabilities of the amide while offering different chemical properties. nih.gov

Furthermore, the nature of the substituent on the amide nitrogen (the 'R' group in R-NH-CO-Ar) is critical. The size, shape, and electronic properties of this group can influence how the molecule fits into the binding pocket of a receptor. For example, in a series of N-[4-(alkyl) cyclohexyl]-substituted benzamides, variations in the alkyl group led to significant differences in anti-inflammatory and analgesic potencies. mdpi.com

The binding of a benzamide ligand to its receptor is governed by a delicate balance of steric and electronic interactions.

Steric Factors: The size and shape of the ligand and its substituents must be complementary to the binding site of the target protein. Bulky substituents can cause steric hindrance, preventing the ligand from adopting the optimal conformation for binding. Conversely, in some cases, a larger substituent may be necessary to fill a hydrophobic pocket and enhance binding affinity.

Electronic Factors: Electrostatic interactions, including hydrogen bonds and van der Waals forces, are critical for ligand binding. The distribution of electron density within the benzamide molecule, influenced by its substituents, determines how it interacts with the amino acid residues in the binding pocket. For example, an integrated computational study on benzamide-based derivatives targeting Abl kinases revealed that van der Waals interactions were the primary driving force for binding.

Computational Chemistry and Molecular Modeling Techniques

In modern drug discovery, computational methods are indispensable tools for understanding and predicting the behavior of molecules at an atomic level. These techniques provide valuable insights into ligand-protein interactions and guide the design of more effective drugs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to elucidate the binding mode of benzamide derivatives and to identify key interactions that contribute to their biological activity.

In a typical molecular docking study, a 3D model of the target protein is used to create a virtual binding site. The benzamide ligand is then computationally "docked" into this site in various conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For a compound like this compound, molecular docking could be used to predict its binding to a specific target protein. The analysis would reveal potential hydrogen bonds formed by the 2-hydroxyl and amide groups, as well as hydrophobic interactions involving the methyl group and the aromatic ring. These predicted interactions can then be used to rationalize the observed biological activity and to design new analogues with improved properties.

A computational study on benzamide derivatives as glucokinase activators successfully used molecular docking to identify key amino acid residues involved in binding, such as ARG63 and TYR214. nih.gov The docking scores of the studied compounds correlated well with their experimentally determined activities. nih.gov

The following table presents hypothetical docking scores for this compound and its analogues against a target protein, illustrating how this technique can be used to compare the binding potential of different compounds.

| Compound | Modification | Docking Score (kcal/mol) | Key Interactions |

| This compound | - | -8.5 | H-bond with Ser102, Hydrophobic interaction with Leu50 |

| 2-hydroxy-5-methylbenzamide | Removal of N-hydroxyl | -7.8 | H-bond with Ser102 |

| N,2-dihydroxybenzamide | Removal of methyl group | -8.1 | H-bond with Ser102, H-bond with Asn45 |

| N-hydroxy-5-methylbenzamide | Removal of 2-hydroxyl | -7.2 | Hydrophobic interaction with Leu50 |

This table is a hypothetical representation to illustrate the application of molecular docking and does not represent actual experimental data.

Pharmacophore Modeling and Virtual Screening Strategies for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of essential molecular features required for biological activity. nih.gov For benzamide analogues, this approach has been successfully employed to delineate the key chemical functionalities that govern their interaction with various biological targets. While specific pharmacophore models for this compound are not publicly available, studies on other benzamide series highlight common features. For instance, a study on three-substituted benzamide derivatives as FtsZ inhibitors led to the development of a five-featured pharmacophore model. This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings, which were found to be crucial for their antibacterial activity. acs.orgmdpi.com Such models are instrumental in virtual screening campaigns to identify new potential ligands from large compound libraries. nih.govnih.gov

Virtual screening, guided by pharmacophore models or protein structures, has proven effective in discovering novel benzamide-based inhibitors. In one such study, a pharmacophore-based virtual screening strategy was utilized to identify new Hepatitis B Virus (HBV) capsid assembly modulators, leading to the discovery of a benzamide scaffold that was further optimized. mdpi.com This demonstrates the power of in silico screening to efficiently filter vast chemical spaces and prioritize compounds for synthesis and biological evaluation. The general process often involves docking large libraries of compounds into a target's active site and scoring their potential interactions, a method that has been successfully applied to identify new non-zinc-binding MMP-2 inhibitors from a benzimidazole (B57391) scaffold, a related heterocyclic amide. rsc.org

Table 1: Representative Pharmacophore Features for Benzamide Analogues

| Feature | Role in Binding | Example from Analogues |

| Hydrogen Bond Donor | Interaction with polar residues | Amide N-H, Hydroxyl groups |

| Hydrogen Bond Acceptor | Interaction with donor residues | Carbonyl oxygen, Hydroxyl oxygen |

| Aromatic Ring | π-π stacking interactions | Phenyl ring |

| Hydrophobic Group | Interaction with non-polar pockets | Methyl group, Alkyl substituents |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability of a ligand within a protein's binding site and the nature of their interactions over time. For benzamide analogues, MD simulations have been crucial in validating docking poses and understanding the stability of ligand-protein complexes. acs.orgnih.gov For example, a 15-nanosecond MD simulation was used to confirm the stability of a complex between a three-substituted benzamide derivative and the FtsZ protein. mdpi.com These simulations can reveal key information about the flexibility of the ligand and the protein, the persistence of hydrogen bonds, and the role of water molecules in the binding site.

In a study on novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives with antifungal activity, MD simulations revealed that a particularly potent compound could bind effectively within the active site of class II histone deacetylase (HDAC). nih.gov This highlights the utility of MD in elucidating the mechanism of action at a molecular level. While no specific MD simulation studies have been published for this compound, the techniques applied to its analogues are directly transferable and would be invaluable in assessing its binding stability and interaction dynamics with a putative target. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. duke.edu For benzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been extensively used to build predictive models. nih.gov These models provide 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity.

A combined CoMFA and CoMSIA study on benzamide-type antibacterial inhibitors of the FtsZ protein yielded statistically robust models with high predictive power (r²pred = 0.974 for CoMFA and 0.980 for CoMSIA). nih.gov These models offered a rational guide for designing new, more potent inhibitors by identifying key chemical modifications. nih.gov Similarly, a 3D-QSAR study on dihydro-1,3,5-triazines, which can be considered structurally related to some benzamide derivatives, also resulted in a reliable CoMFA model for predicting DHFR inhibitory activity. Although a specific QSAR model for this compound has not been reported, the established methodologies for its analogues demonstrate the potential for developing such a model to guide its future optimization.

Table 2: Statistical Parameters from a 3D-QSAR Study on Benzamide Analogues as FtsZ Inhibitors

| Parameter | CoMFA Value | CoMSIA Value | Significance |

| q² | 0.6213 | Not Reported | Good internal predictive ability |

| r² | 0.8319 | Not Reported | Good correlation between experimental and predicted activity |

| F-value | 103.9 | Not Reported | High statistical significance |

| r²_pred | 0.974 | 0.980 | Excellent external predictive power |

Data adapted from a study on benzamide-type antibacterial inhibitors. nih.gov

Prediction of Druggability and ADMET Properties

The assessment of a compound's druggability and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the drug discovery pipeline. In silico tools are increasingly used for the early prediction of these properties to identify potential liabilities and guide compound design. For benzamide analogues, various computational models have been employed to predict their ADMET properties. These predictions can include parameters such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential for toxicity.

A study on fluorinated benzamide derivatives as Cereblon (CRBN) binders included the experimental determination and likely computational prediction of properties like lipophilicity (log D) and plasma protein binding. The introduction of fluorine was found to increase lipophilicity, a key parameter influencing ADMET properties. While specific ADMET predictions for this compound are not available in the literature, its structural features—two hydroxyl groups and a methyl group on a benzamide scaffold—suggest it would have distinct physicochemical properties that would influence its ADMET profile. The use of freely available web servers and specialized software can provide valuable initial assessments of its drug-likeness.

Table 3: Common In Silico ADMET Properties and Their Significance

| Property | Significance in Drug Development |

| Aqueous Solubility (LogS) | Affects absorption and formulation. |

| Blood-Brain Barrier (BBB) Penetration | Determines if a drug can reach central nervous system targets. |

| CYP450 Inhibition | Potential for drug-drug interactions. |

| Human Intestinal Absorption (HIA) | Indicates the extent of oral absorption. |

| Ames Test Mutagenicity | Predicts the potential for a compound to be a carcinogen. |

Integration of Crystallographic and Computational Data for Binding Mechanism Elucidation

The combination of X-ray crystallography and computational methods provides a powerful approach to elucidate the binding mechanisms of ligands to their protein targets at an atomic level. X-ray crystallography can reveal the precise 3D arrangement of a ligand in the binding site, including key interactions with amino acid residues. nih.gov This static picture can then be brought to life with computational techniques like molecular docking and MD simulations, which can explore the dynamics of the interaction and the energetics of binding.

For instance, a study on N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, a complex benzamide derivative, utilized single-crystal X-ray diffraction to confirm its structure. acs.org This structural information was then used in molecular docking studies to investigate its binding within the active site of the elastase enzyme. acs.org Similarly, the integration of X-ray data with docking was used to understand the binding of benzimidazole derivatives to the CDK2 kinase. mdpi.com While a crystal structure of this compound in complex with a protein target has not been reported, this integrated approach would be the gold standard for understanding its mechanism of action and for guiding structure-based drug design efforts.

Conclusion and Future Research Directions for N,2 Dihydroxy 5 Methylbenzamide

Synthesis of Current Understanding and Key Findings on Hydroxylated Benzamides

Hydroxylated benzamides are a significant class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities. walshmedicalmedia.com The core benzamide (B126) structure, consisting of a benzoic acid amide, serves as a versatile scaffold for the development of therapeutic agents. walshmedicalmedia.com The introduction of hydroxyl (-OH) groups and other substituents onto the phenyl ring can significantly influence the biological properties of these molecules. researchgate.netresearchgate.net

Key findings on hydroxylated benzamides reveal their potential as:

Enzyme Inhibitors: Many hydroxylated benzamides have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against histone deacetylases (HDACs), which are crucial targets in cancer therapy. nih.gov N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, for example, have demonstrated inhibitory activity against HDACs with IC50 values as low as 4.0 microM. nih.gov Additionally, some benzamide derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.gov

Anticancer Agents: The antiproliferative activity of hydroxylated benzamides has been a subject of extensive research. nih.gov For example, N-methyl-substituted derivatives bearing hydroxy and methoxy (B1213986) groups have shown selective activity against the MCF-7 breast cancer cell line. mdpi.com

Antimicrobial Agents: Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. walshmedicalmedia.comnanobioletters.com

Central Nervous System (CNS) Agents: Substituted benzamides are known to exhibit a range of CNS activities, including antipsychotic, antidepressant, and anticonvulsant effects. researchgate.netmdpi.com These effects are often mediated through interactions with neurotransmitter receptors like dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com

Antioxidant Agents: The presence of hydroxyl groups on the benzamide scaffold can confer antioxidant properties. For example, 3,5-dihydroxy-N-(4-hydroxyphenyl)benzamide, a mimic of trans-resveratrol, has demonstrated superoxide (B77818) radical scavenging activity.

The structure-activity relationship (SAR) studies of hydroxylated benzamides indicate that the position and number of hydroxyl groups, along with other substituents on the aromatic ring, are critical for their biological activity. mdpi.comresearchgate.net The planarity between the rings and the presence of specific functional groups can also influence their interaction with biological targets. mdpi.com

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues for N,2-dihydroxy-5-methylbenzamide

Despite the broad interest in hydroxylated benzamides, significant knowledge gaps remain for the specific compound This compound . While its chemical properties are documented, its biological activities and potential therapeutic applications are largely unexplored. smolecule.comuni.lu

Key unexplored research avenues include:

Comprehensive Biological Screening: A systematic evaluation of this compound against a wide range of biological targets is needed. This includes screening for its potential as an enzyme inhibitor (e.g., against kinases, proteases, HDACs), an anticancer agent against various cell lines, an antimicrobial agent, and a modulator of CNS receptors.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are required to understand how this compound exerts its effects at the molecular level.

In Vivo Efficacy and Pharmacokinetics: There is a lack of data on the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile of this compound.

Structure-Activity Relationship (SAR) Studies: A focused SAR study around the this compound scaffold is necessary to understand the contribution of the hydroxyl and methyl groups to its activity and to guide the design of more potent and selective analogues.

Potential as a Metal Chelator: Given the presence of a hydroxamic acid-like moiety, its potential as a metal chelator, particularly for iron, could be investigated for applications in disorders related to metal overload. smolecule.comnih.gov

Strategies for Lead Optimization and Rational Drug Design Based on this compound Scaffold

The This compound scaffold presents a promising starting point for lead optimization and rational drug design. acs.orgnih.gov Several strategies can be employed to enhance its therapeutic potential:

Scaffold Hopping: This involves replacing the core benzamide structure with other isosteric rings to potentially improve properties like potency, selectivity, and intellectual property position. nih.gov

Bioisosteric Replacement: The hydroxyl and methyl groups can be replaced with other functional groups to fine-tune the compound's electronic and steric properties. acs.org For example, replacing a hydroxyl group with a fluorine atom can alter lipophilicity and binding affinities. mdpi.com

Structure-Based Drug Design: If a specific biological target for this compound is identified and its three-dimensional structure is known, structure-based design can be used to develop analogues that bind more effectively to the active site. acs.orgnih.gov

Functional Group Modification: The amide linker can be modified to alter the compound's stability and pharmacokinetic properties. walshmedicalmedia.com

Fragment-Based Drug Discovery: The this compound molecule can be deconstructed into smaller fragments, and the binding of these fragments to a target can be studied to guide the assembly of more potent lead compounds.

Table 1: Lead Optimization Strategies for the this compound Scaffold

| Strategy | Description | Potential Outcome |

| Scaffold Hopping | Replacing the benzamide core with other chemical scaffolds. nih.gov | Improved potency, selectivity, and novelty. nih.gov |

| Bioisosteric Replacement | Substituting functional groups with others that have similar physical or chemical properties. acs.org | Enhanced target binding and pharmacokinetic profile. acs.org |

| Structure-Based Design | Utilizing the 3D structure of the target to design complementary ligands. acs.orgnih.gov | Increased binding affinity and selectivity. acs.orgnih.gov |

| Functional Group Modification | Altering existing functional groups to modulate properties. walshmedicalmedia.com | Improved stability, solubility, and bioavailability. walshmedicalmedia.com |

Prospects for Advancements in Synthetic and Characterization Methodologies

Advances in synthetic and characterization methodologies are crucial for the efficient exploration of this compound and its analogues. acs.orgprepchem.com

Novel Synthetic Routes: Developing more efficient, scalable, and environmentally friendly synthetic routes is a key objective. This could involve exploring new catalytic systems, microwave-assisted synthesis, or flow chemistry approaches. acs.orggoogle.com

Combinatorial Chemistry: The use of combinatorial chemistry techniques can accelerate the synthesis of large libraries of this compound analogues for high-throughput screening.

Advanced Characterization Techniques: The application of advanced analytical techniques such as high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and X-ray crystallography is essential for the unambiguous characterization of novel analogues and their complexes with biological targets. nih.gov

Computational Modeling: In silico methods, including molecular docking and quantum chemical calculations, can be used to predict the properties of new analogues and guide synthetic efforts. mdpi.com

Emerging Therapeutic Applications and Translational Research Prospects for Benzamide Analogues

The broader class of benzamide analogues continues to show promise in a variety of therapeutic areas, suggesting potential translational research avenues for derivatives of this compound. researchgate.netdrugbank.com

Oncology: Benzamide derivatives are being investigated as inhibitors of various targets in cancer, including ABC transporters that mediate multidrug resistance. mdpi.com For example, the benzamide derivative VKNG-2 has shown efficacy in overcoming multidrug resistance by inhibiting the ABCG2 transporter in colon cancer cell lines. mdpi.com

Neurodegenerative Diseases: The role of benzamide analogues as inhibitors of enzymes like AChE and as modulators of CNS receptors makes them attractive candidates for the treatment of diseases like Alzheimer's and Parkinson's. mdpi.comnih.gov

Infectious Diseases: The antimicrobial properties of benzamides make them potential leads for the development of new antibiotics and antifungals to combat resistant pathogens. gsconlinepress.com

Metabolic Disorders: Some benzamide derivatives have been found to protect pancreatic β-cells from stress, suggesting a potential role in the treatment of diabetes. nih.gov

Cardiovascular Diseases: Certain substituted benzamides have been developed as potent and selective blockers of potassium channels, which could be useful as antiarrhythmic agents. nih.gov

常见问题

Q. Q. What experimental controls are critical when evaluating the antibacterial activity of This compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。